(2Z)-N-ethyl-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazinane ring, fluorophenyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazinane ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-FLUOROPHENYL 4-METHOXYPHENYL SULFONE
- 4-[[(4-Fluorophenyl)imino]methyl]phenol
- N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to these similar compounds, (2Z)-N-ETHYL-3-[(4-FLUOROPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE stands out due to its unique thiazinane ring structure and the presence of both fluorophenyl and methoxyphenyl groups
Properties
Molecular Formula |
C21H22FN3O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-ethyl-3-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H22FN3O3S/c1-3-23-20(27)18-12-19(26)25(13-14-4-6-15(22)7-5-14)21(29-18)24-16-8-10-17(28-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3,(H,23,27) |
InChI Key |
LMLAXPPOLPNFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)OC)S1)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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